Resorufin acetate

Vue d'ensemble

Description

L’acétate de résorufine est un substrat fluorogène largement utilisé dans les dosages biochimiques. Il s’agit d’un dérivé de la résorufine, un colorant fluorescent rouge. Le composé est connu pour son rendement quantique de fluorescence élevé et ses longueurs d’onde d’excitation/d’émission longues, ce qui en fait un excellent choix pour l’analyse de fluorescence et colorimétrique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acétate de résorufine peut être synthétisé par acétylation de la résorufine. La réaction implique généralement l’utilisation d’anhydride acétique en présence d’une base telle que la pyridine. La réaction est réalisée dans des conditions douces, généralement à température ambiante, pour produire de l’acétate de résorufine .

Méthodes de production industrielle : En milieu industriel, la production d’acétate de résorufine suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés et de réacteurs contribue à maintenir la cohérence et l’efficacité de la production .

Analyse Des Réactions Chimiques

Hydrolysis of Resorufin Acetate

Enzymatic Hydrolysis: this compound is frequently used as a fluorogenic substrate for various hydrolytic enzymes, such as esterases, cellulases, and chymotrypsin . The ester bond in this compound is cleaved by these enzymes, releasing resorufin and acetic acid. This reaction is commonly used to measure enzyme activity due to the significant increase in fluorescence upon resorufin formation .

-

Esterase Activity: Cytosolic aldehyde dehydrogenase and other esterases can hydrolyze this compound . The rate of hydrolysis is influenced by factors such as pH, the presence of cofactors (NAD+, NADH), and metal ions (Mg2+) .

-

Cell Viability Assays: this compound can be used to assess cell viability. Esterases within viable cells hydrolyze the acetate, producing fluorescent resorufin . The intensity of the fluorescence correlates with the number of viable cells .

Non-Enzymatic Hydrolysis: this compound can also undergo non-specific aqueous hydrolysis, although this is generally slower than enzymatic hydrolysis . The stability of this compound in aqueous solutions depends on factors such as pH and temperature .

Reaction with Biogenic Amines

Resorufin derivatives, including those with ester groups, can react with biogenic amines (BAs) . The amine group of the biogenic amine reacts with the ester group of the resorufin derivative, leading to the release of resorufin and the formation of an amide . This reaction can be used to develop fluorescent probes for detecting biogenic amines .

Ozonolysis

Resorufin derivatives can be designed to react with ozone (O3) . Incorporating an alkene, such as a but-3-enyl group, into the resorufin structure at the 7-hydroxy position can quench its fluorescence. Upon reaction with ozone, the alkene is cleaved via ozonolysis, releasing free resorufin and restoring fluorescence . This reaction can be used for the detection of ozone .

Reaction with Hydrazine

This compound can selectively detect hydrazine through deprotection of the acetate group, resulting in a fluorescence signal .

Perborate Signaling

This compound exhibits turn-on signaling behavior towards perborate ions . The mechanism involves selective deprotection of the acetate group by perborate, leading to chromogenic and fluorogenic changes .

Applications De Recherche Scientifique

Fluorescence-Based Assays

Resorufin acetate is widely utilized in fluorescence assays due to its high quantum yield and stability. Its primary applications include:

- Cell Viability Assays : this compound is employed in high-throughput screening to assess cell viability. Upon hydrolysis by esterases, it releases resorufin, which fluoresces and indicates cell health .

- Enzyme Activity Measurement : It serves as a substrate for various enzymes, including cytosolic aldehyde dehydrogenase (ALDH) and chymotrypsin. Studies have demonstrated its effectiveness in measuring esterase activity in live cells .

This compound has been investigated for its potential in detecting microbial activity and as an antimicrobial agent:

- Detection of Mycobacterium tuberculosis : A study identified resorufin-based compounds as potent inhibitors of Mycobacterium tuberculosis. The resorufin scaffold showed promising activity against drug-resistant strains, highlighting its potential in tuberculosis treatment .

- Fluorescent Probes for Microbial Metabolism : The resazurin-resorufin system has been employed to quantify microbial metabolic activity in environmental samples. This method leverages the conversion of resazurin to resorufin as an indicator of microbial respiration .

Drug Discovery Applications

The unique properties of this compound have made it a valuable tool in drug discovery:

- Phenotypic Screening : Researchers have utilized resorufin scaffolds to develop novel compounds with anti-tuberculosis activity. These compounds undergo prodrug activation, enhancing their efficacy against Mtb .

- Structure-Activity Relationship Studies : Investigations into the modifications of the resorufin structure have led to the development of analogues with improved biological activity and selectivity against specific pathogens .

Case Studies

- Esterase Activity Measurement :

- Antimicrobial Screening :

Mécanisme D'action

Le principal mécanisme d’action de l’acétate de résorufine implique son hydrolyse par les estérases pour produire de la résorufine, qui est hautement fluorescente. L’intensité de la fluorescence peut être mesurée pour quantifier l’activité enzymatique. Les cibles moléculaires de l’acétate de résorufine sont les estérases, qui catalysent le clivage du groupe acétate, conduisant à la formation de résorufine .

Composés similaires :

Résorufine : Le composé parent de l’acétate de résorufine, utilisé dans des dosages similaires basés sur la fluorescence.

Diacétate de fluorescéine : Un autre substrat fluorogène utilisé pour détecter l’activité des estérases.

Acétate de 4-méthylumbelliféryle : Un substrat utilisé dans les dosages enzymatiques pour détecter l’activité des estérases.

Unicité de l’acétate de résorufine : L’acétate de résorufine est unique en raison de son rendement quantique de fluorescence élevé et de ses longueurs d’onde d’excitation/d’émission longues, qui offrent une sensibilité et une sélectivité élevées dans les dosages. Sa capacité à subir une hydrolyse spécifiquement par les estérases en fait un outil précieux en recherche biochimique .

Comparaison Avec Des Composés Similaires

Resorufin: The parent compound of resorufin acetate, used in similar fluorescence-based assays.

Fluorescein Diacetate: Another fluorogenic substrate used for detecting esterase activity.

4-Methylumbelliferyl Acetate: A substrate used in enzyme assays for detecting esterase activity.

Uniqueness of this compound: this compound is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, which provide high sensitivity and selectivity in assays. Its ability to undergo hydrolysis specifically by esterases makes it a valuable tool in biochemical research .

Activité Biologique

Resorufin acetate is a fluorogenic compound derived from resorufin, known for its applications in biological assays due to its fluorescent properties. This article explores its biological activity, focusing on its role as a substrate for various enzymes, its use in cell viability assays, and its potential applications in biomedical research.

This compound, with the chemical formula C12H11O4 and CAS number 1152-14-3, is characterized by its ability to fluoresce upon enzymatic hydrolysis. The compound is typically used in research settings to study enzyme activity and cellular processes due to its favorable spectral properties.

Enzymatic Activity

1. Substrate for Aldehyde Dehydrogenase:

this compound acts as an effective substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). Upon hydrolysis by this enzyme, it releases resorufin, which emits fluorescence at approximately 571 nm (ex/em maxima = 585/571 nm) . This property allows researchers to monitor ALDH activity in various biological samples.

2. Hydrolysis by Chymotrypsin:

The compound is also a substrate for chymotrypsin, demonstrating rapid hydrolysis. Studies have shown that this compound can be hydrolyzed efficiently by chymotrypsin, making it a useful tool for studying proteolytic enzyme kinetics .

Applications in Cell Viability Assays

This compound has been utilized in cell viability assays, where it serves as a fluorogenic indicator of living cells. The hydrolysis of this compound by intracellular esterases results in the release of resorufin, which can be quantitatively measured using fluorescence microscopy or spectrophotometry.

Case Studies

Study 1: Fluorescence Response in Cell Lines

In one study, HL60 (human leukemia) and P388 (mouse lymphocyte) cell lines were treated with this compound. The fluorescence intensity correlated positively with cell density and incubation time, allowing detection of viable cells at concentrations as low as 1000 cells per well . This demonstrates the compound's sensitivity compared to traditional methods like MTT assays.

Study 2: Stability Under Physiological Conditions

Another investigation highlighted the instability of this compound under physiological pH conditions, which can affect its applicability in live-cell imaging. Modifications to enhance stability while maintaining fluorescence have been explored .

Comparative Analysis of Resorufin Derivatives

To better understand the biological activity of this compound, a comparison with other derivatives was conducted:

| Compound | Emission Wavelength (nm) | Substrate for Enzyme | Stability |

|---|---|---|---|

| This compound | 585 | ALDH1A1, Chymotrypsin | Moderate |

| Resorufin | 590 | Various enzymes | High |

| Modified Resorufins | Variable | Specific enzymes | Enhanced |

Propriétés

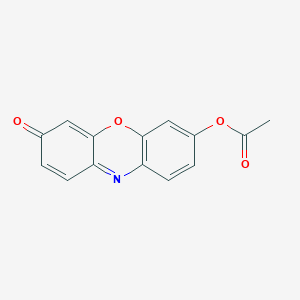

IUPAC Name |

(7-oxophenoxazin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWKHDKBOVPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150983 | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-14-3 | |

| Record name | Resorufin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorufin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.